1-Phenylhex-5-en-3-ol
Overview
Description
1-Phenylhex-5-en-3-ol is an organic compound with the molecular formula C12H16O. It is a member of the class of compounds known as alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a phenyl group and an unsaturated hexenyl chain.
Mechanism of Action
Mode of Action
It is known that similar compounds can react with aldehydes and ketones to form oximes or hydrazines . In these reactions, the nitrogen acts as a nucleophile, reacting with the partially positive carbon .
Biochemical Pathways
Based on its structure, it may be involved in reactions with aldehydes and ketones to form oximes or hydrazines . These reactions are essentially irreversible as the adduct dehydrates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. Specific information on how these factors affect 1-phenyl-hex-5-en-3-ol is currently unavailable .
Biochemical Analysis
Biochemical Properties
1-Phenyl-hex-5-EN-3-OL plays a significant role in biochemical reactions, particularly those involving oxidation and reduction processes. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids. The interaction between 1-Phenyl-hex-5-EN-3-OL and lipases is crucial for the resolution of homoallylic alcohols, which are important intermediates in the synthesis of various bioactive compounds . Additionally, 1-Phenyl-hex-5-EN-3-OL can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
1-Phenyl-hex-5-EN-3-OL has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, 1-Phenyl-hex-5-EN-3-OL can activate or inhibit specific transcription factors, resulting in the upregulation or downregulation of target genes . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of 1-Phenyl-hex-5-EN-3-OL involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 1-Phenyl-hex-5-EN-3-OL can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, 1-Phenyl-hex-5-EN-3-OL can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-hex-5-EN-3-OL can change over time due to its stability and degradation. This compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that 1-Phenyl-hex-5-EN-3-OL can have lasting effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of 1-Phenyl-hex-5-EN-3-OL in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as promoting cell growth and enhancing metabolic activity. At high doses, 1-Phenyl-hex-5-EN-3-OL can be toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring at specific concentration ranges.
Metabolic Pathways
1-Phenyl-hex-5-EN-3-OL is involved in various metabolic pathways, including those related to lipid metabolism and energy production. It interacts with enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of organic substrates . These interactions can lead to changes in metabolic flux and the levels of metabolites, affecting overall cellular metabolism. Additionally, 1-Phenyl-hex-5-EN-3-OL can influence the activity of cofactors such as NADH and FADH2, which are essential for energy production in cells.
Transport and Distribution
Within cells and tissues, 1-Phenyl-hex-5-EN-3-OL is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . The localization and accumulation of 1-Phenyl-hex-5-EN-3-OL can be influenced by factors such as its hydrophobicity and affinity for specific binding sites. These interactions play a crucial role in determining the bioavailability and efficacy of the compound.
Subcellular Localization
The subcellular localization of 1-Phenyl-hex-5-EN-3-OL is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria, endoplasmic reticulum, or nucleus . The activity and function of 1-Phenyl-hex-5-EN-3-OL can be affected by its localization, as it may interact with different biomolecules and participate in distinct biochemical processes depending on its subcellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylhex-5-en-3-ol can be synthesized through various methods. One common approach involves the reaction of phenylmagnesium bromide with hex-5-en-3-one under controlled conditions. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic hydrogenation of phenylhex-5-en-3-one. This method is efficient and allows for the large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylhex-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Phenylhex-5-en-3-one or phenylhex-5-en-3-al.
Reduction: 1-Phenylhexan-3-ol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-Phenylhex-5-en-3-ol has diverse applications in scientific research due to its unique structure and properties. It is commonly used in:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of pharmaceuticals and therapeutic agents.
Materials Science: In the creation of novel materials with specific properties.
Biological Studies: As a model compound to study the behavior of similar alcohols in biological systems.
Comparison with Similar Compounds
Hex-5-en-3-ol: Similar structure but lacks the phenyl group.
1-Phenyl-hexan-3-ol: Saturated analog of 1-Phenylhex-5-en-3-ol.
Phenylhex-5-en-3-one: Oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both a phenyl group and an unsaturated hexenyl chain. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
1-phenylhex-5-en-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-5,7-8,12-13H,1,6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQFIGASVMPYQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435596 | |
Record name | 1-PHENYL-HEX-5-EN-3-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60340-28-5 | |
Record name | 1-PHENYL-HEX-5-EN-3-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylhex-5-en-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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